Specific Scientific Field: Dermatology
Methods of Application or Experimental Procedures: The effects of K36H on UVB-induced skin inflammation were investigated in human skin fibroblasts and hairless mice . The study involved the application of K36H and subsequent exposure to UVB radiation .
Results or Outcomes: The study found that K36H reduced UVB-induced expression of mitogen-activated protein kinase (MAP kinase), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in fibroblasts . This was achieved by regulating IκB and nuclear factor-kappa B (NF-κB) expression . In hairless mice, topical application of K36H significantly reduced inflammation and skin thickness, and prevented photodamage . K36H also inhibited the levels of UV-upregulated inflammation-related proteins such as IL-1, iNOS, and NF-κB in the dermis of the mice .
These findings suggest that K36H has antioxidant and anti-inflammatory properties, and could potentially be developed as an agent for preventing photodamage and photoinflammation .
N-(4-Bromophenethyl)isobutyramide is a chemical compound with the molecular formula and a molecular weight of 270.17 g/mol. It is characterized by the presence of a bromophenyl group attached to an isobutyramide moiety, which contributes to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
The synthesis of N-(4-Bromophenethyl)isobutyramide can be achieved through several methods:
N-(4-Bromophenethyl)isobutyramide has potential applications in:
While specific interaction studies for N-(4-Bromophenethyl)isobutyramide are scarce, it is important to consider that similar compounds often interact with biological targets such as enzymes or receptors. Investigating its interactions could provide insights into its pharmacological potential and mechanisms of action.
Several compounds share structural similarities with N-(4-Bromophenethyl)isobutyramide. Here are some notable examples:
Compound Name | Molecular Formula | Similarity | Notes |
---|---|---|---|
N-(4-Bromophenyl)propanamide | 0.75 | Lacks the isobutyramide structure | |
4-(3-Bromophenyl)pyrrolidin-2-one | 0.78 | Contains a pyrrolidine ring | |
(4-Bromophenyl)(cyclopropyl)methanone | 0.71 | Contains a cyclopropyl group | |
1-(4-Bromophenyl)cyclopropanecarboxamide | 0.70 | Similar functional group but different ring structure |
These comparisons highlight the unique aspects of N-(4-Bromophenethyl)isobutyramide, particularly its specific functional groups that may influence its reactivity and biological activity differently than those of similar compounds.